4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]furo[3,2-c]pyridine
Description
The compound you mentioned appears to contain several structural features including a benzothiazole ring, a piperazine ring, and a furo[3,2-c]pyridine moiety. These structures are often found in biologically active compounds and could potentially have interesting properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings followed by their coupling. The exact method would depend on the specific substituents and functional groups present .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a benzothiazole ring, which is a system containing a benzene ring fused to a thiazole ring. Attached to this is a piperazine ring, a type of secondary amine. Finally, the furo[3,2-c]pyridine moiety is a bicyclic system containing a furan ring fused to a pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would be expected to be quite high, given the presence of several heterocyclic rings. These rings often participate in electrophilic substitution reactions, and the nitrogen atoms could act as nucleophiles in various reactions .Future Directions
Properties
IUPAC Name |
4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]furo[3,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-2-4-17-15(3-1)21-18(25-17)13-22-8-10-23(11-9-22)19-14-6-12-24-16(14)5-7-20-19/h5-7,12H,1-4,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPUKMSREBFVDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)CN3CCN(CC3)C4=NC=CC5=C4C=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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